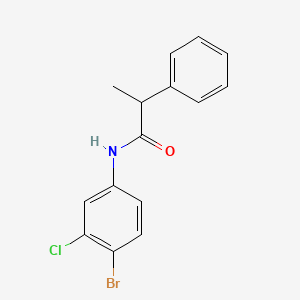
N-(4-溴-3-氯苯基)-2-苯基丙酰胺
描述
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide is an organic compound characterized by the presence of bromine, chlorine, and phenyl groups attached to a propanamide backbone
科学研究应用
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide typically involves the reaction of 4-bromo-3-chloroaniline with 2-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
- N-(4-bromo-3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
- N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide
- N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and phenyl groups makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10(11-5-3-2-4-6-11)15(19)18-12-7-8-13(16)14(17)9-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGRDGDZXSCURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-DIETHYL 4-HYDROXY-4-METHYL-2-[4-(METHYLSULFANYL)PHENYL]-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE](/img/structure/B4058082.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4058089.png)

![5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4058112.png)
![2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]ethanol](/img/structure/B4058115.png)
![5-(phenoxymethyl)-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4058121.png)
![2-[6-(Cyclopent-3-en-1-ylamino)pyrazin-2-yl]sulfanylacetic acid](/img/structure/B4058136.png)

![1,2,4,5-tetrafluoro-3-nitro-6-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B4058142.png)
![1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4058143.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B4058150.png)
![N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4058174.png)
![ethyl 7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4058175.png)
